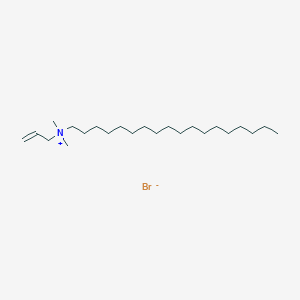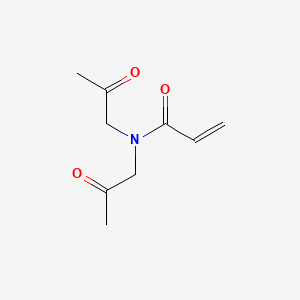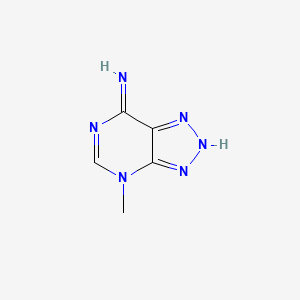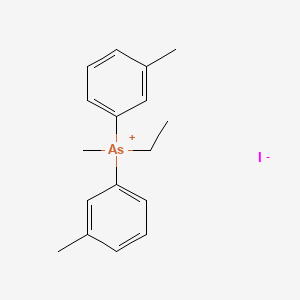
3H-1,3,4-Benzotriazepine-2-thione, 7-chloro-1,2-dihydro-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-5-phenyl-1H-1,3,4-benzotriazepine-2(3H)-thione is a chemical compound belonging to the benzotriazepine class. These compounds are known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. The presence of a thione group in the structure suggests potential reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-phenyl-1H-1,3,4-benzotriazepine-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-amino-5-chlorobenzophenone with thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-5-phenyl-1H-1,3,4-benzotriazepine-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzotriazepines.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 7-Chloro-5-phenyl-1H-1,3,4-benzotriazepine-2(3H)-thione likely involves interaction with specific molecular targets such as receptors or enzymes. The compound may modulate the activity of neurotransmitter systems, leading to its observed pharmacological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Alprazolam: A benzodiazepine commonly prescribed for anxiety disorders.
Uniqueness
7-Chloro-5-phenyl-1H-1,3,4-benzotriazepine-2(3H)-thione is unique due to the presence of the thione group, which may impart distinct chemical reactivity and biological activity compared to other benzodiazepines.
Eigenschaften
CAS-Nummer |
73549-45-8 |
|---|---|
Molekularformel |
C14H10ClN3S |
Molekulargewicht |
287.8 g/mol |
IUPAC-Name |
7-chloro-5-phenyl-1,3-dihydro-1,3,4-benzotriazepine-2-thione |
InChI |
InChI=1S/C14H10ClN3S/c15-10-6-7-12-11(8-10)13(17-18-14(19)16-12)9-4-2-1-3-5-9/h1-8H,(H2,16,18,19) |
InChI-Schlüssel |
RLSCSDDQEGGVLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(=S)NC3=C2C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-](/img/structure/B14450330.png)


![6-Ethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14450345.png)

![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)
![3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14450378.png)

